1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinoline
Description
1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline (C₁₁H₁₁N, MW 157.216) is a tricyclic heterocyclic compound featuring a fused pyrrolo-quinoline scaffold. It is also known as lilolidine and has been studied for its diverse applications in medicinal chemistry and agrochemicals. Key derivatives, such as Pyroquilon (CAS 57369-32-1), exhibit fungicidal activity against rice blast disease .
Properties
IUPAC Name |
1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-3-9-5-2-7-12-8-6-10(4-1)11(9)12/h1,3-4H,2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRMRGQYRJGWTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)CCN3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197388 | |
| Record name | Lilolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-73-9 | |
| Record name | 1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lilolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lilolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of catalysts, to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula: C12H15N
- Molecular Weight: 173.2542 g/mol
- CAS Registry Number: 40135-93-1
- IUPAC Name: 1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinoline
The compound features a fused ring system that contributes to its diverse reactivity and biological interactions.
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. A study demonstrated that certain synthesized derivatives showed significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects. In vitro studies suggest that it can protect neuronal cells from oxidative stress and apoptosis. This property makes it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against a range of pathogens. It has shown effectiveness in inhibiting the growth of bacteria and fungi, suggesting its utility in developing new antimicrobial agents .
Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of lilolidine and tested their efficacy against breast cancer cell lines. The results indicated that certain compounds inhibited cell growth by more than 70% at low concentrations. The mechanism was attributed to the induction of caspase-mediated apoptosis .
Study 2: Neuroprotection
Another significant study focused on the neuroprotective effects of lilolidine derivatives in a rat model of Parkinson's disease. The results showed that treatment with these compounds significantly improved motor function and reduced dopaminergic neuron loss compared to controls .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinoline exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Julolidine (2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline)
- Structural Difference : Julolidine replaces the pyrrolidine ring in lilolidine with a pyridine ring, altering electronic properties.
- Applications : Both compounds serve as fluorophores, but julolidine’s extended π-conjugation enhances its utility in organic electronics.
- Synthesis : Julolidine is synthesized via aza-Cope rearrangements of N-aryl allyl anilines, differing from the cyclodehydration methods used for lilolidine .
| Property | Lilolidine | Julolidine |
|---|---|---|
| Core Structure | Pyrrolo-quinoline | Pyrido-quinoline |
| Molecular Formula | C₁₁H₁₁N | C₁₂H₁₃N |
| Key Applications | Fungicides, receptor ligands | Organic electronics, dyes |
6-Methyllilolidine (1,2,5,6-Tetrahydro-6-methyl-4H-pyrrolo[3,2,1-ij]quinoline)
- Structural Modification : A methyl group at position 6 increases steric bulk and lipophilicity.
- Physicochemical Impact : Higher molecular weight (173.2542 vs. 157.216) and altered NMR shifts (e.g., δ 0.76 ppm for C6-CH₃ in 10l) .
- Biological Relevance : Methyl substitutions enhance metabolic stability, making derivatives like NH300094 (a triple 5-HT/D₂/D₃ antagonist) viable drug candidates .
Pyridoquinoline Diuretics
- Structural Contrast: N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-pyrroloquinoline-5-carboxamides feature a 4-oxo group and carboxamide side chain.
- Activity : These derivatives show diuretic effects surpassing hydrochlorothiazide, attributed to hydrogen-bonding interactions from the 4-oxo moiety .
Melting Points and Spectral Data
| Compound | m.p. (°C) | IR (C=O stretch, cm⁻¹) | Key ¹H NMR Signals (δ, ppm) |
|---|---|---|---|
| 10g (Cl/F-substituted) | 143–145 | 1727 | 0.75 (C6-CH₃), 7.42 (H-7/9) |
| 10l (Me-substituted) | 169–171 | 1727 | 2.33 (C8-CH₃), 7.48 (CHₐᵣₒₘ) |
| Pyroquilon | >260 | 1720–1740 | 2.05 ((CH₃)₂), 9.35 (H-9) |
Biological Activity
1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of organic compounds known as hydroquinolones and has been investigated for its potential therapeutic applications.
- Molecular Formula : C12H15N
- Molecular Weight : 173.2542 g/mol
- CAS Registry Number : 40135-93-1
- IUPAC Name : this compound
The compound's structure features a fused ring system that contributes to its biological properties.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. In a study examining its effects on bacterial strains, the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest that the compound could be a valuable lead in the development of new antibiotics.
Anticancer Activity
Research has also indicated that this compound possesses anticancer properties. A case study evaluated its effects on human cancer cell lines:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
The results demonstrated that this compound induced apoptosis in these cancer cells with IC50 values ranging from 15 to 25 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| HeLa | 18 |
| A549 | 25 |
This apoptotic effect is attributed to the compound's ability to modulate key signaling pathways involved in cell survival and proliferation.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage. The mechanism appears to involve the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Case Study 1: Antimicrobial Efficacy
A clinical study assessed the efficacy of a formulation containing this compound in treating skin infections caused by resistant bacterial strains. The results indicated a significant reduction in infection severity and faster healing times compared to standard treatments.
Case Study 2: Cancer Treatment
In a preclinical trial involving mice with induced tumors, administration of the compound resulted in a marked reduction in tumor size and improved survival rates. Histological analysis revealed decreased cell proliferation and increased apoptosis within tumor tissues.
Q & A
Q. What are the common synthetic routes for 1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline, and what are their key reaction conditions?
The compound can be synthesized via:
- Cyclization of tetrahydroquinoline derivatives : For example, using AlCl₃ as a catalyst in 1,2-dichlorobenzene at 378 K, yielding 73% after recrystallization .
- Stolle-type reactions : Cyclization of 1,2,3,4-tetrahydroquinoline with oxalyl chloride in toluene, followed by NaOH treatment to isolate the product .
- Polyphosphoric acid-assisted synthesis : Reaction of N-aryl allyl anilines to form the pyrroloquinoline core .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- X-ray crystallography : Reveals envelope conformations in the six-membered heterocyclic ring and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
- NMR and IR spectroscopy : H NMR confirms substituent positions (e.g., methyl groups at δ 1.15 ppm), while IR identifies carbonyl stretches (e.g., 1731 cm for ester groups) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 245 [M]) validate the molecular formula .
Q. What are the typical reactivity patterns of this scaffold in organic transformations?
- Regioselective arylations : Pd-catalyzed direct C–H functionalization at positions C1 or C2 using aryl halides .
- Oxidation : Meta-chloroperbenzoic acid or sodium peroxodisulfate selectively oxidizes dione derivatives to oxazinoquinolines .
Advanced Research Questions
Q. How can regioselectivity be controlled during derivatization of the pyrroloquinoline core?
Q. How do structural modifications influence biological activity in pyrroloquinoline derivatives?
- Anti-leukemia activity : Introduction of dione moieties (e.g., 1,2-dioxo groups) enhances cytotoxicity, as seen in derivatives tested against leukemia cell lines .
- Factor Xa/XIa inhibition : Hybrid derivatives with thiazolidinone moieties show improved inhibitory potency, dependent on substituent size and polarity .
Q. What contradictions exist in reported synthetic yields, and how might they be resolved?
- Discrepancies in cyclization conditions : AlCl₃-mediated reactions achieve 73% yield , while Stolle-type methods yield a 3:1 product ratio requiring further purification . Optimization of reaction time, temperature, and catalyst loading may reconcile differences.
Q. How can computational methods aid in understanding the conformational stability of this scaffold?
Q. What strategies improve atom economy in pyrroloquinoline synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
